8-Aminoquinolin-5-ol dihydrochloride
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Overview
Description
8-Aminoquinolin-5-ol dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinolin-5-ol dihydrochloride typically involves the reaction of 8-aminoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in a solvent such as ethanol or water, and the product is isolated by crystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoquinolin-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
8-Aminoquinolin-5-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of malaria and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminoquinolin-5-ol dihydrochloride involves its interaction with various molecular targets. In biological systems, it can interfere with DNA and protein synthesis, leading to the inhibition of cell growth and proliferation. The compound may also affect cellular signaling pathways and enzyme activities, contributing to its therapeutic effects .
Comparison with Similar Compounds
Primaquine: An antimalarial drug with a similar quinoline structure.
Tafenoquine: Another antimalarial agent with a longer half-life compared to primaquine.
Chloroquine: A widely used antimalarial drug with a different mechanism of action.
Uniqueness: 8-Aminoquinolin-5-ol dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
8-aminoquinolin-5-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWDNWYQJSGQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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